![molecular formula C10H8N2O4 B12913633 4-[(2-Nitrophenoxy)methyl]-1,2-oxazole CAS No. 872611-08-0](/img/structure/B12913633.png)
4-[(2-Nitrophenoxy)methyl]-1,2-oxazole
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Overview
Description
4-((2-Nitrophenoxy)methyl)isoxazole is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Nitrophenoxy)methyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3+2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including 4-((2-Nitrophenoxy)methyl)isoxazole, may involve metal-free synthetic routes to reduce costs and environmental impact. These methods utilize eco-friendly reagents and conditions, such as the use of oxone (an oxidizing agent) in water medium .
Chemical Reactions Analysis
Types of Reactions: 4-((2-Nitrophenoxy)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include amino derivatives, reduced isoxazole compounds, and substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxazole ring can effectively inhibit the growth of various bacterial strains. The introduction of substituents such as nitrophenyl groups enhances these activities due to increased lipophilicity and better interaction with microbial membranes .
Anticancer Properties
The 1,2-oxazole structure is known for its anticancer activity. A study demonstrated that derivatives of 1,2-oxazole could induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy. Specifically, modifications to the oxazole ring can lead to improved selectivity and potency against different types of tumors .
Case Study: Antitumor Activity
A series of substituted 1,2-oxazole derivatives were synthesized and tested for their antitumor activity against human cancer cell lines (e.g., HCT-116 and MCF-7). The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
Agrochemical Applications
Pesticidal Properties
Oxazole derivatives have been explored for their pesticidal activities. Compounds similar to 4-[(2-Nitrophenoxy)methyl]-1,2-oxazole have shown effectiveness against a range of agricultural pests. The incorporation of nitrophenyl groups is believed to enhance their insecticidal properties by affecting the nervous system of insects .
Case Study: Insecticidal Activity
A study evaluating the insecticidal efficacy of various oxazole derivatives revealed that certain compounds significantly reduced pest populations in controlled trials. These findings support the development of new agrochemicals based on oxazole structures .
Material Science Applications
Liquid Crystals and Supramolecular Chemistry
The unique properties of oxazole derivatives make them suitable for applications in liquid crystal technology. Their ability to form hydrogen bonds allows for the creation of supramolecular structures that can be utilized in display technologies and sensors .
Case Study: Liquid Crystal Formation
Research has demonstrated that specific oxazole derivatives can form liquid crystalline phases, which are essential for developing advanced materials with tunable optical properties. This application is particularly relevant in the field of electronics and photonics .
Chemical Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can serve as a precursor for further modifications leading to a variety of functionalized oxazoles with tailored properties.
Data Table: Summary of Applications
Application Area | Specific Use | Notable Findings |
---|---|---|
Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |
Anticancer agents | Comparable efficacy to doxorubicin | |
Agrochemicals | Pesticides | Significant reduction in pest populations |
Material Science | Liquid crystals | Formation of supramolecular structures |
Mechanism of Action
The mechanism of action of 4-((2-Nitrophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isoxazole ring can also participate in various biochemical reactions, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
Nitroisoxazole: Isoxazole derivatives with nitro groups at different positions.
Phenoxyisoxazole: Isoxazole derivatives with phenoxy groups at different positions.
Uniqueness: 4-((2-Nitrophenoxy)methyl)isoxazole is unique due to the presence of both the nitrophenoxy group and the isoxazole ring, which confer distinct chemical and biological properties.
Biological Activity
4-[(2-Nitrophenoxy)methyl]-1,2-oxazole is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. The presence of both the nitrophenoxy group and the isoxazole ring contributes to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound features a five-membered isoxazole ring attached to a nitrophenoxy group. This configuration enhances its lipophilicity and ability to interact with various biological targets.
Synthesis : The synthesis of this compound typically involves the reaction of 2-nitrophenol with appropriate isoxazole precursors under specific conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further studies into its biological activity .
Anticancer Properties
Research has indicated that derivatives of 1,2-oxazole compounds exhibit significant anticancer activity. For instance, studies show that certain oxazole derivatives can inhibit the proliferation of various cancer cell lines. A notable case study demonstrated that a related isoxazole compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against different tumor cell lines, showcasing its potential as an anticancer agent .
Cell Line | IC50 Value (µM) |
---|---|
Human Ovarian Cancer | 2.76 |
Human Renal Cancer | 9.27 |
Human Colon Adenocarcinoma | 1.143 |
Immunosuppressive Effects
This compound has also been studied for its immunosuppressive properties. In vitro tests showed that certain derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), suggesting potential applications in autoimmune diseases .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both bacterial and fungal strains. For example, related oxazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Microorganism | MIC Value (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Several studies have highlighted the ability of oxazole derivatives to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis through various pathways .
- Modulation of Immune Response : The immunosuppressive effects are likely mediated through the modulation of cytokine production and lymphocyte activation .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several oxazole derivatives on human cancer cell lines, revealing that certain modifications led to enhanced potency against ovarian cancer cells.
- Immunosuppressive Properties : In another investigation, a series of isoxazole derivatives were tested for their ability to suppress TNF-alpha production in human blood cultures, demonstrating significant immunomodulatory effects.
Q & A
Q. Basic: What are the standard synthetic routes for 4-[(2-Nitrophenoxy)methyl]-1,2-oxazole, and what yields are typically achieved?
The compound can be synthesized via multi-step reactions involving nitrophenol derivatives and oxazole precursors. A representative method includes:
- Reacting 1-nitro-2-(prop-2-ynyloxy)benzene with 4-cyanobenzyl bromide in butanol to form intermediates, followed by cyclization and purification via column chromatography (dichloromethane/methanol) .
- Typical yields range from 42% to 57%, depending on reaction conditions and purification techniques. Key steps involve controlling reaction time (4–5 days for HCl saturation) and solvent selection (ethanol, dichloromethane) .
Q. Advanced: How can reaction conditions be optimized to improve regioselectivity in 1,2-oxazole ring formation?
Regioselectivity is influenced by:
- Catalyst choice : Use of glacial acetic acid or trifluoroacetic acid to stabilize intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
- Temperature : Refluxing ethanol (78°C) promotes ring closure, while lower temperatures favor intermediate stability .
For example, DFT studies on oxazole-water complexes suggest that solvent polarity modulates electronic properties, indirectly affecting regioselectivity .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.5 ppm) and oxazole methine protons (δ 8.46 ppm). The nitrophenoxy group shows distinct splitting patterns due to nitro group electron withdrawal .
- MS (HRMS) : Molecular ion peaks (e.g., m/z 265.07 for C₁₁H₁₁N₃O₅) confirm molecular weight .
- X-ray crystallography : Resolves chair conformations in piperidinium derivatives and dihedral angles in oxazole rings .
Q. Advanced: How do solvent effects influence the electronic properties and stability of this compound?
- Polar solvents (e.g., methanol, DMSO): Stabilize charged intermediates via hydrogen bonding, as shown in DFT analyses of oxazole-water complexes .
- Non-polar solvents (e.g., ether): Favor crystalline solid formation but may reduce reaction rates.
- Accelerated degradation occurs in acidic/basic conditions, with nitro group reduction observed under prolonged exposure to HCl .
Q. Basic: What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Disk diffusion or broth microdilution against pathogens like E. coli or S. aureus .
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess therapeutic windows.
- Enzyme inhibition studies : Targeting mycobacterial cell wall synthesis enzymes, akin to Delamanid’s mechanism .
Q. Advanced: How can researchers resolve contradictions in reported NMR data for oxazole derivatives?
- Replicate conditions : Ensure identical solvent (e.g., MeOD vs. CDCl₃) and temperature during NMR acquisition .
- Cross-validate with X-ray data : Compare experimental bond lengths (e.g., 1.47 Å for C–O in oxazole) with crystallographic results .
- Use deuterated standards : To eliminate solvent peak interference in aromatic regions .
Q. Basic: What are the thermal and photolytic stability profiles of this compound?
- Thermal stability : Decomposes above 200°C, with exothermic peaks in DSC analysis .
- Photolytic sensitivity : Nitro groups absorb UV light (λmax ~300 nm), leading to nitro-to-nitrito isomerization. Store in amber vials under inert gas .
Q. Advanced: How can computational methods (e.g., DFT) predict reactivity in nitrophenoxy-oxazole systems?
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron sink) .
- Reaction pathway modeling : Simulate intermediates in ring-closing reactions, validated by experimental kinetics .
- Solvent effect simulations : COSMO-RS models predict solvation energies and partition coefficients .
Q. Basic: What purification strategies are recommended for isolating this compound from by-products?
- Column chromatography : Use silica gel with dichloromethane/methanol (7:1) for optimal resolution .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 110–113°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients remove polar impurities .
Q. Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral catalysts : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclization .
- Continuous flow systems : Minimize racemization by reducing reaction time and thermal gradients .
- Analytical monitoring : Chiral HPLC or CD spectroscopy to track enantiomeric excess (>98% required for pharmacological use) .
Properties
CAS No. |
872611-08-0 |
---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-[(2-nitrophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O4/c13-12(14)9-3-1-2-4-10(9)15-6-8-5-11-16-7-8/h1-5,7H,6H2 |
InChI Key |
USVUHSGRMPBLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CON=C2 |
Origin of Product |
United States |
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